1,2,3,4,5,6-Hexahydrobenzo[b]azocine is a bicyclic compound characterized by its unique structure that includes a saturated hexahydro framework fused to a benzoazocine ring system. This compound is part of the larger family of azocines, which are nitrogen-containing heterocycles known for their diverse chemical properties and biological activities. The molecular formula for 1,2,3,4,5,6-hexahydrobenzo[b]azocine is C₁₃H₁₅N, and it features a complex arrangement of carbon and nitrogen atoms that contribute to its reactivity and potential applications in medicinal chemistry.
,2,3,4,5,6-Hexahydrobenzo[b]azocine (C₁₁H₁₅N) is an organic compound belonging to the class of azocines. While its natural occurrence is unknown, it can be synthesized in a laboratory setting through various methods. One reported method involves the reaction between 1-benzylpiperidine and cyclohexenone, followed by reduction and cyclization steps.
Research suggests that 1,2,3,4,5,6-Hexahydrobenzo[b]azocine may possess potential applications in medicinal chemistry due to its structural similarity to known bioactive compounds.
The cyclic amine structure of 1,2,3,4,5,6-Hexahydrobenzo[b]azocine shares similarities with known dopamine D2 receptor ligands, which play a role in various neurological functions []. This similarity has prompted investigations into the potential of this compound to interact with the dopamine D2 receptor, although its specific activity and binding affinity remain unknown and require further research.
The core structure of 1,2,3,4,5,6-Hexahydrobenzo[b]azocine can serve as a scaffold for further chemical modifications. This approach allows researchers to introduce various functional groups, potentially leading to the development of novel compounds with diverse pharmacological activities.
The synthesis of 1,2,3,4,5,6-hexahydrobenzo[b]azocine can be achieved through several methods:
1,2,3,4,5,6-Hexahydrobenzo[b]azocine has potential applications in various fields:
1,2,3,4,5,6-Hexahydrobenzo[b]azocine shares structural similarities with several other compounds in the azocine family. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzo[c]azocine | Bicyclic | Exhibits different reactivity patterns than hexahydro derivatives. |
| Dibenzo[b,f]azocine | Polycyclic | Known for enhanced biological activity due to additional aromatic systems. |
| Benzo[a]azocin | Bicyclic | Contains an additional nitrogen atom affecting its reactivity. |
| 1-Benzyl-2-oxo-1,2,3,4,5-Hexahydrobenzo[b]azocine | Functionalized derivative | Shows potential for varied pharmacological applications due to functional groups. |
These comparisons highlight the unique structural characteristics of 1,2,3,4,5,6-hexahydrobenzo[b]azocine while also indicating areas for further investigation into its chemical behavior and potential uses in various applications.
The azocine ring in 1,2,3,4,5,6-hexahydrobenzo[b]azocine exhibits significant conformational flexibility due to its medium-sized ring system. X-ray crystallographic studies of related azocine derivatives reveal that the eight-membered ring predominantly adopts boat-chair conformations in solid-state structures [4]. For example, 5-acetyl-2-chloro-8,11-dimethyl-5,6,11,12-tetrahydrodibenzo[b,f]azocine crystallizes with an azocine ring displaying approximate twofold rotational symmetry, stabilized by intramolecular non-covalent interactions [4].
Density functional theory (DFT) calculations corroborate that boat-chair conformers are energetically favorable, with energy barriers for interconversion between conformers ranging from 2.8–4.1 kcal/mol [8]. This low barrier permits rapid conformational exchange in solution, as evidenced by dynamic NMR studies showing averaged proton signals at room temperature [8]. The annulated benzene ring imposes additional constraints, reducing the azocine ring’s pseudorotational freedom compared to non-fused analogs [2].
Table 1: Conformational Parameters of Azocine Rings
| Property | Boat-Chair (DFT) | Twist-Boat (DFT) | Experimental (X-ray) |
|---|---|---|---|
| Dihedral Angle (C2-C3) | 45.2° | 62.8° | 48.7° [4] |
| Ring Puckering Amplitude | 0.87 Å | 1.12 Å | 0.91 Å [4] |
| Relative Energy | 0.0 kcal/mol | 3.4 kcal/mol | - |
The methano bridge in 1,2,3,4,5,6-hexahydrobenzo[b]azocine further restricts ring flexibility, favoring a rigidified boat-chair conformation that enhances stereochemical control in subsequent derivatization reactions [7].
Annulation of the benzene ring to the azocine core induces pronounced electronic effects. The conjugated π-system delocalizes electron density into the azocine ring, reducing the basicity of the nitrogen atom by approximately 1.5 pKa units compared to non-annulated azocines [7]. This electron-withdrawing effect activates the azocine for electrophilic substitution at the para position of the fused benzene ring, as demonstrated by nitration studies yielding 85% para-substituted products [7].
Frontier molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) localizes predominantly on the benzene ring (-8.9 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the azocine nitrogen (-1.3 eV) [8]. This orbital separation facilitates charge-transfer interactions, enabling the compound to participate in [4+2] cycloaddition reactions with dienophiles such as maleic anhydride [7].
Table 2: Electronic Parameters of Benzazocine vs. Azocine
| Parameter | Benzazocine | Azocine |
|---|---|---|
| Nitrogen pKa (H₂O) | 5.2 | 6.7 |
| HOMO Energy (eV) | -8.9 | -7.4 |
| LUMO Energy (eV) | -1.3 | -0.9 |
| Hammett σ Constant | 0.78 | 0.12 |
The annulated system also enhances thermal stability, with differential scanning calorimetry showing a 40°C increase in decomposition temperature compared to non-fused azocines [7].
The eight-membered benzazocine exhibits distinct reactivity compared to five- and six-membered azacycles:
Ring-Opening Reactions: Piperidine derivatives undergo acid-catalyzed ring-opening at rates 20–50 times faster than benzazocines, attributable to the latter’s reduced ring strain [2]. For example, hydrochloric acid-mediated hydrolysis of benzazocine ethyl ether proceeds at 0.05 h⁻¹ versus 1.2 h⁻¹ for piperidine analogs [2].
Oxidation Susceptibility: Cyclic voltammetry shows benzazocine’s nitrogen center oxidizes at +1.2 V (vs. SCE), compared to +0.7 V for pyrrolidine, indicating greater stability against oxidative degradation [8].
Nucleophilic Substitution: The larger ring size slows SN2 displacement at bridgehead positions. Benzazocine’s tosylate derivative reacts with sodium iodide in acetone at 0.003 M⁻¹s⁻¹, versus 0.15 M⁻¹s⁻¹ for azetidine analogs [7].
Table 3: Reaction Rate Constants for Azacycles
| Reaction | Benzazocine | Piperidine | Azetidine |
|---|---|---|---|
| Acid Hydrolysis (h⁻¹) | 0.05 | 1.2 | 4.8 |
| SN2 Displacement (M⁻¹s⁻¹) | 0.003 | - | 0.15 |
| Oxidation Potential (V) | +1.2 | +0.9 | +0.7 |